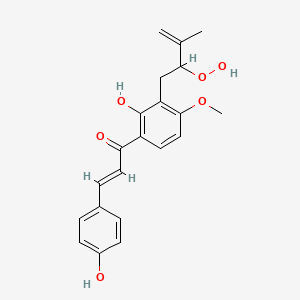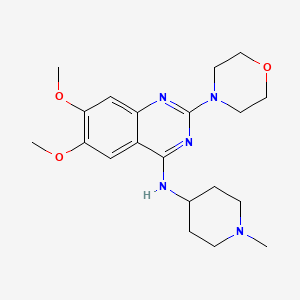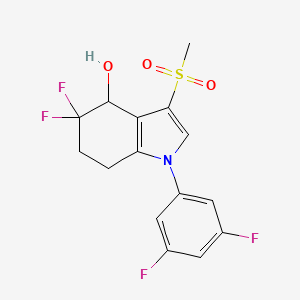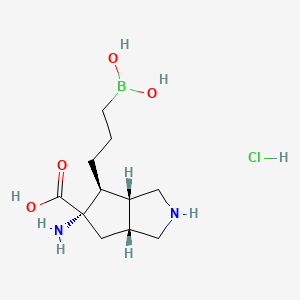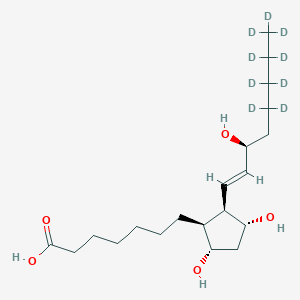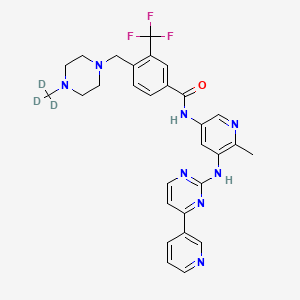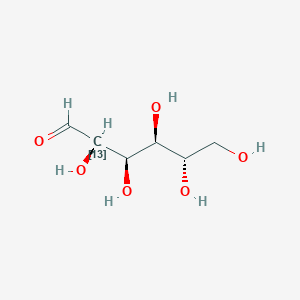
L-Glucose-13C-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Glucose-13C-1, also known as L-(-)-Glucose-13C-1, is a stable isotope-labeled compound where the first carbon atom is replaced with the carbon-13 isotope. This compound is an enantiomer of D-glucose, meaning it is a mirror image of the more commonly known D-glucose. This compound is primarily used in scientific research, particularly in metabolic studies and tracer experiments due to its unique isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Glucose-13C-1 typically involves the incorporation of the carbon-13 isotope into the glucose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. One common method involves the use of [13C]-formaldehyde in the Kiliani-Fischer synthesis, which is a well-known method for synthesizing aldoses from simpler precursors.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is carefully controlled to ensure the incorporation of the carbon-13 isotope at the desired position. The final product is purified using techniques such as chromatography to achieve high purity and isotopic enrichment.
化学反应分析
Types of Reactions: L-Glucose-13C-1 undergoes various chemical reactions similar to those of D-glucose. These include:
Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid using oxidizing agents such as bromine water or nitric acid.
Reduction: Reduction of this compound can yield sorbitol using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Bromine water, nitric acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Various esters and ethers of this compound.
科学研究应用
L-Glucose-13C-1 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Metabolic Studies: Used as a tracer in metabolic flux analysis to study the pathways and rates of glucose metabolism in various organisms.
Cancer Research: Utilized in dynamic nuclear polarization-enhanced magnetic resonance imaging to study cancer metabolism.
Biological Research: Helps in understanding the metabolic pathways in neural cells and other biological systems.
Pharmaceutical Research: Used in the development and testing of new drugs, particularly in understanding their metabolic profiles and pharmacokinetics.
作用机制
The mechanism of action of L-Glucose-13C-1 is primarily related to its role as a metabolic tracer. When introduced into biological systems, it follows the same metabolic pathways as natural glucose. The carbon-13 isotope allows researchers to track its movement and transformation within the system using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. This provides valuable insights into the metabolic processes and pathways involved.
相似化合物的比较
L-Glucose-13C-1 is unique due to its specific isotopic labeling. Similar compounds include other carbon-13 labeled glucose derivatives such as:
D-Glucose-13C-1: The D-enantiomer of glucose labeled with carbon-13 at the first position.
[1-13C] Pyruvate: Another carbon-13 labeled compound used in metabolic studies, particularly in cancer research.
13C-Inulin: Used in stable isotope resolved metabolomics to study gut microbiome-host interactions.
This compound stands out due to its specific use in studying the L-enantiomer of glucose, providing unique insights into the metabolic processes involving this less common form of glucose.
属性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i3+1 |
InChI 键 |
GZCGUPFRVQAUEE-CAHGDTLZSA-N |
手性 SMILES |
C([C@@H]([C@@H]([C@H]([13C@@H](C=O)O)O)O)O)O |
规范 SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


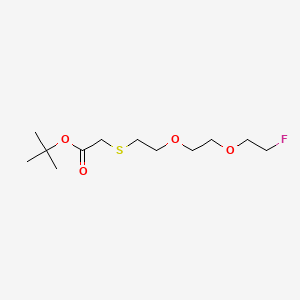
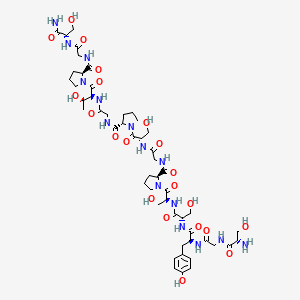
![Chloro(chloronio)iron;[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;tetrachloride](/img/structure/B12408635.png)


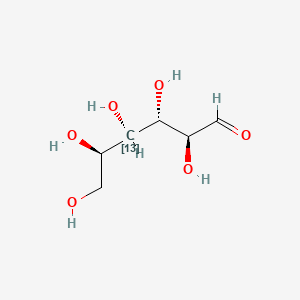
![(2S)-2-[[(4E,7S,10S,13S)-13-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-9,12-dioxo-2-oxa-8,11-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-7-carbonyl]amino]propanoic acid](/img/structure/B12408660.png)
